

Application Note: Detection of N-Nitrosomethylphenidate in Methylphenidate API

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Compound of Interest

Compound Name: *N*-Nitrosomethylphenidate

Cat. No.: B13421479

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Introduction

The presence of nitrosamine impurities in active pharmaceutical ingredients (APIs) is a significant concern for drug safety due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate strict control over these impurities in pharmaceutical products.[2] **N-Nitrosomethylphenidate** (NMPH) is a potential nitrosamine impurity that can form during the synthesis or storage of methylphenidate, a stimulant medication used to treat Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3] This document provides a detailed protocol for the detection and quantification of NMPH in methylphenidate API using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Chemical Structures

Compound	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)
Methylphenidate	[Image of Methylphenidate structure]	C ₁₄ H ₁₉ NO ₂	233.31[4]
N-Nitrosomethylphenidate (NMPH)	[Image of N-Nitrosomethylphenidate structure]	C ₁₄ H ₁₈ N ₂ O ₃	262.31[3]

Experimental Protocol

This protocol is a comprehensive guide for the sample preparation, chromatographic separation, and mass spectrometric detection of **N-Nitrosomethylphenidate** in methylphenidate API.

Materials and Reagents

- **N-Nitrosomethylphenidate** (NMPH) reference standard
- Methylphenidate API
- N-Nitrosodimethylamine-d6 (NDMA-d6) as an internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Ultrapure water

Standard and Sample Preparation

Internal Standard (IS) Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NDMA-d6 in methanol to obtain a final concentration of 1 µg/mL.

NMPH Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NMPH in methanol to obtain a final concentration of 1 µg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the NMPH stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 0.05 ng/mL to 50 ng/mL. Spike each working standard with the IS to a final concentration of 5 ng/mL.

Sample Preparation: Accurately weigh 100 mg of the methylphenidate API into a suitable volumetric flask. Dissolve the API in a 50:50 (v/v) mixture of methanol and water. Spike the solution with the IS to a final concentration of 5 ng/mL. Dilute to the final volume with the methanol/water mixture.

LC-MS/MS Method

Chromatographic Conditions:

Parameter	Condition
LC System	UPLC system
Column	C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	10 µL
Column Temperature	40 °C
Gradient	Time (min)

Mass Spectrometry Conditions:

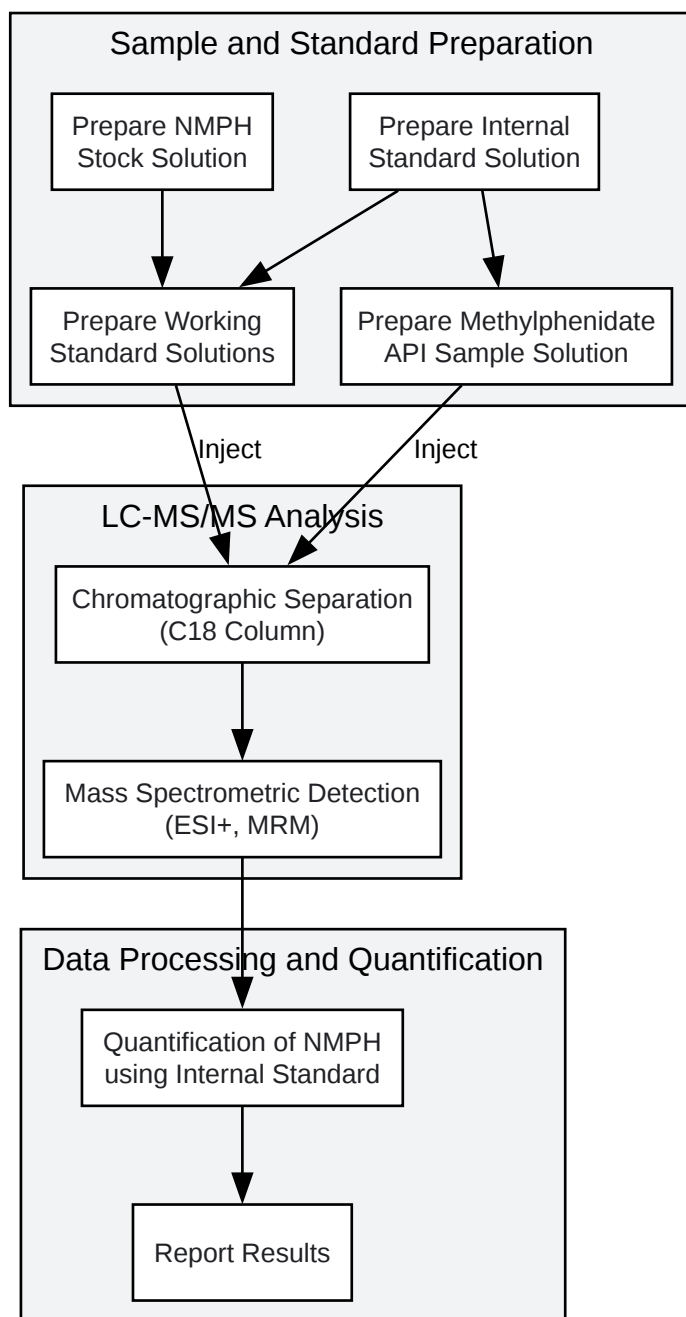
Parameter	Condition
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	
Compound	Precursor Ion (m/z)
NMPH	263.1
NDMA-d6 (IS)	81.1

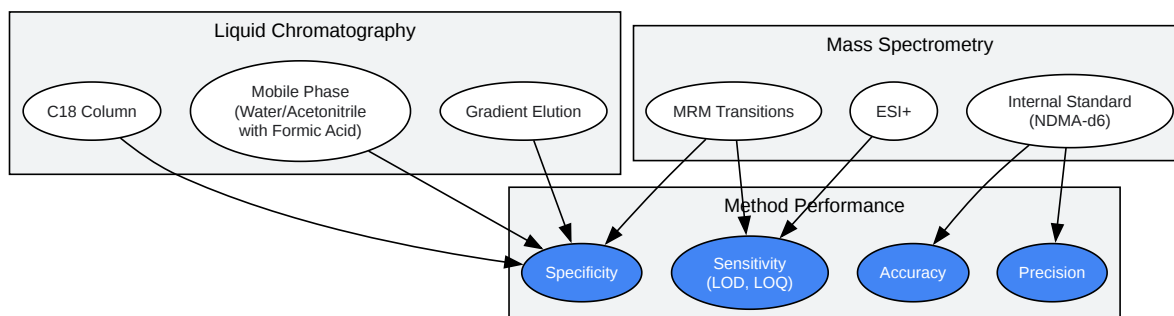
Method Validation Parameters

The following table summarizes typical performance data for the analysis of nitrosamine impurities using LC-MS/MS.

Parameter	Typical Value
Limit of Detection (LOD)	0.01 ng/mL
Limit of Quantitation (LOQ)	0.03 ng/mL
Linearity (r^2)	> 0.995
Accuracy (% Recovery)	80 - 120%
Precision (% RSD)	< 15%

Experimental Workflow





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